Cas no 2138573-37-0 (1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol)

1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol
- 2138573-37-0
- EN300-1155676
- 1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol
-
- インチ: 1S/C13H22O/c1-11-6-8-13(14,9-7-11)10-12-4-2-3-5-12/h6,8,11-12,14H,2-5,7,9-10H2,1H3
- InChIKey: QVLKOLGSCYBPFA-UHFFFAOYSA-N
- SMILES: OC1(C=CC(C)CC1)CC1CCCC1
計算された属性
- 精确分子量: 194.167065321g/mol
- 同位素质量: 194.167065321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3.7
1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155676-5.0g |
1-(cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol |
2138573-37-0 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-1155676-2.5g |
1-(cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol |
2138573-37-0 | 2.5g |
$2379.0 | 2023-05-23 | ||
Enamine | EN300-1155676-0.05g |
1-(cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol |
2138573-37-0 | 0.05g |
$1020.0 | 2023-05-23 | ||
Enamine | EN300-1155676-10.0g |
1-(cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol |
2138573-37-0 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-1155676-0.1g |
1-(cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol |
2138573-37-0 | 0.1g |
$1068.0 | 2023-05-23 | ||
Enamine | EN300-1155676-1.0g |
1-(cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol |
2138573-37-0 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1155676-0.5g |
1-(cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol |
2138573-37-0 | 0.5g |
$1165.0 | 2023-05-23 | ||
Enamine | EN300-1155676-0.25g |
1-(cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol |
2138573-37-0 | 0.25g |
$1117.0 | 2023-05-23 |
1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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8. Back matter
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-olに関する追加情報
1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol: A Comprehensive Overview
The compound 1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol, identified by the CAS number 2138573-37-0, is a complex organic molecule with a unique structure and diverse applications. This compound has garnered significant attention in recent years due to its potential in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. The molecule's structure, which includes a cyclopentylmethyl group attached to a cyclohexenol ring, contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of cyclopentylmethyl groups in enhancing the bioavailability and stability of pharmaceutical compounds. The presence of this group in 1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol suggests that it could serve as a valuable intermediate in drug development. Additionally, the cyclohexenol ring, with its conjugated double bond, provides opportunities for further functionalization, making this compound a versatile building block in organic synthesis.
The synthesis of 1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol involves a multi-step process that typically begins with the preparation of the cyclopentylmethyl group. This is often achieved through the coupling of cyclopentane derivatives with alcohols or other nucleophiles under specific reaction conditions. The subsequent cyclization step forms the cyclohexenol ring, which is critical for the compound's functionality. Researchers have explored various catalytic systems to optimize this process, leading to improved yields and selectivity.
In terms of applications, 1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol has shown promise in the development of bioactive compounds. Its ability to act as a chiral auxiliary or a ligand in asymmetric catalysis has been extensively studied. Recent advancements in asymmetric synthesis have further underscored its potential in creating enantiomerically enriched compounds, which are essential in drug discovery and development.
The physical properties of this compound are also worth noting. Its molecular weight is approximately 266 g/mol, and it exists as a white crystalline solid at room temperature. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions and purification techniques.
In conclusion, 1-(Cyclopentylmethyl)-4-methylcyclohex-2-en-1-ol, with its unique structure and versatile properties, continues to be an area of active research. Its role as an intermediate in pharmaceutical and agrochemical development, coupled with its potential in asymmetric catalysis, positions it as a valuable compound in modern organic chemistry. As research progresses, new applications and improved synthetic methods for this compound are expected to emerge.
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